molecular formula C8H7BrINO B14807341 2-Bromo-4-cyclopropoxy-3-iodopyridine

2-Bromo-4-cyclopropoxy-3-iodopyridine

Cat. No.: B14807341
M. Wt: 339.96 g/mol
InChI Key: XNKQZPSGWNJHAC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-3-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-3-iodopyridine typically involves halogenation and substitution reactions. One common method involves the bromination of 4-cyclopropoxy-3-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-cyclopropoxy-3-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-3-iodopyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclopropoxy-3-iodopyridine is unique due to the presence of both bromine and iodine atoms along with a cyclopropoxy group. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-3-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2H2

InChI Key

XNKQZPSGWNJHAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Br)I

Origin of Product

United States

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